1-cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid
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Overview
Description
1-Cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a benzodiazole ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the benzodiazole ring . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-Cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid can be compared with other similar compounds, such as:
1-Cyclopropyl-1H-benzimidazole-6-carboxylic acid: Similar in structure but with different substituents on the benzodiazole ring.
1-Cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid: Differing in the position of the carboxylic acid group.
1-Cyclopropyl-1H-1,3-benzodiazole-4-carboxylic acid: Another positional isomer with distinct chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and reactivity.
Properties
IUPAC Name |
3-cyclopropylbenzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)7-1-4-9-10(5-7)13(6-12-9)8-2-3-8/h1,4-6,8H,2-3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKFWZHJCSPJAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368588-55-9 |
Source
|
Record name | 1-cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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